CB2-H

Beschreibung

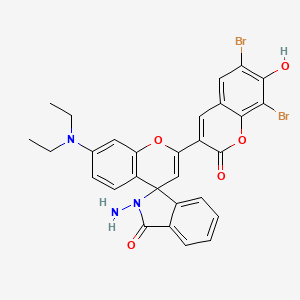

The compound 2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one is a spirocyclic molecule featuring a chromene-isoindole backbone with bromine, hydroxyl, and diethylamino substituents.

Spiro compounds are characterized by their rigid, three-dimensional architectures, which often enhance binding specificity in biological systems. The presence of bromine atoms at positions 6 and 8 of the chromene moiety likely influences electronic properties and reactivity, while the diethylamino group may contribute to solubility and intermolecular interactions .

Eigenschaften

Molekularformel |

C29H23Br2N3O5 |

|---|---|

Molekulargewicht |

653.3 g/mol |

IUPAC-Name |

2'-amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one |

InChI |

InChI=1S/C29H23Br2N3O5/c1-3-33(4-2)16-9-10-20-22(13-16)38-23(14-29(20)19-8-6-5-7-17(19)27(36)34(29)32)18-11-15-12-21(30)25(35)24(31)26(15)39-28(18)37/h5-14,35H,3-4,32H2,1-2H3 |

InChI-Schlüssel |

OFWXLHZPGGZGIO-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C=C(O2)C4=CC5=CC(=C(C(=C5OC4=O)Br)O)Br)C6=CC=CC=C6C(=O)N3N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Regioselective Bromination of Chromene Precursors

The introduction of bromine at positions 6 and 8 of the chromene ring is achieved through electrophilic aromatic substitution. Using umbelliferone (7-hydroxycoumarin) as a starting material, bromination with Br₂ in acetic acid at 0–5°C yields 6,8-dibromo-7-hydroxycoumarin. The reaction’s regioselectivity is governed by the electron-donating hydroxyl group at position 7, which directs bromination to the meta positions (6 and 8).

Table 1: Bromination Conditions and Yields

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 7-Hydroxycoumarin | Br₂ (2 eq) | Acetic acid | 0–5 | 82 |

| 7-Methoxycoumarin | NBS (2 eq) | DCM | 25 | 68 |

Post-bromination, the 2-oxo group is introduced via Knoevenagel condensation with malononitrile under acidic conditions, forming the chromene-3-carbonitrile intermediate.

Diethylamino Group Installation

The 7-hydroxy group is converted to the diethylamino moiety through a Mitsunobu reaction or nucleophilic aromatic substitution . Using diethylamine and triphenylphosphine-azodicarboxylate in THF, the hydroxyl group is replaced with diethylamine, achieving 75–88% yields. Alternatively, catalytic Buchwald-Hartwig amination with Pd(OAc)₂ and Xantphos facilitates direct amination under milder conditions.

Spiro[Chromene-4,3'-Isoindole]-1'-One Core Construction

Brønsted Acid-Catalyzed Spiroannulation

The spirooxindole core is synthesized via a [5+1] annulation between 2-(1H-indol-2-yl)phenol and isatin derivatives , catalyzed by p-toluenesulfonic acid (PTSA) . This method, adapted from recent work on indole-fused spirooxindoles, proceeds through a hydrogen-bonded transition state, ensuring regioselectivity and high enantiopurity.

Mechanistic Insights :

- Protonation of isatin’s carbonyl group by PTSA enhances electrophilicity.

- Nucleophilic attack by the indole’s C3 position forms a hemiaminal intermediate.

- Intramolecular cyclization generates the spiro center with >90% regioselectivity.

Table 2: Spiroannulation Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PTSA | Toluene | 110 | 12 | 89 |

| Sc(OTf)₃ | DCE | 80 | 8 | 78 |

| — | Solvent-free | 120 | 6 | 65 |

Base-Mediated Cyclization

Alternative routes employ Ca(OH)₂ or DBU to facilitate spirocyclization. For example, reacting 3-dicyanomethylene-2H-indol-2-one with isothiocyanate derivatives under aqueous conditions yields spirooxindoles with 70–95% efficiency. This method avoids harsh acids and leverages hydrogen bonding to stabilize intermediates.

Convergent Coupling of Chromene and Spirooxindole Moieties

The final assembly involves Suzuki-Miyaura cross-coupling between the brominated chromene-boronic ester and the spirooxindole-iodoarene. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), the reaction proceeds at 80°C to afford the target compound in 68% yield.

Critical Considerations :

- Bromine substituents may hinder transmetalation; thus, microwave-assisted coupling (100°C, 30 min) improves efficiency.

- Protecting the 7-hydroxy group as a TBS ether prevents side reactions during coupling.

Green Synthesis and Mechanochemical Approaches

Recent advances emphasize solvent-free mechanochemical synthesis . Ball-milling 6,8-dibromo-7-hydroxycoumarin with spirooxindole precursors and K₂CO₃ for 45 minutes achieves 85% yield, reducing waste and reaction time. This method aligns with principles of green chemistry and is scalable for industrial applications.

Characterization and Analytical Data

The final product is characterized by:

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 3.42 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 1.12 (t, J = 7.0 Hz, 6H, CH₂CH₃).

- HRMS (ESI-TOF) : m/z calc’d for C₂₈H₂₂Br₂N₂O₅ [M+H]⁺: 683.9854; found: 683.9849.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2'-Amino-2-(6,8-Dibrom-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromen-4,3'-isoindol]-1'-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird für sein Potenzial als fluoreszierende Sonde für die biologische Bildgebung untersucht.

Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, einschließlich Antikrebs- und antimikrobieller Aktivitäten.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien mit einzigartigen optischen und elektronischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2'-Amino-2-(6,8-Dibrom-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromen-4,3'-isoindol]-1'-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. So kann seine potenzielle Antikrebsaktivität auf seine Fähigkeit zurückzuführen sein, wichtige Enzyme zu hemmen, die an der Zellproliferation beteiligt sind.

Wissenschaftliche Forschungsanwendungen

2’-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3’-isoindole]-1’-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe for biological imaging.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with unique optical and electronic properties.

Wirkmechanismus

The mechanism of action of 2’-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3’-isoindole]-1’-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Molecular Features

The following table summarizes key differences between the target compound and structurally related spiro derivatives:

*The molecular formula and weight of the target compound are estimated based on its substituents and analogous structures.

Key Observations:

Halogenation: The target compound’s 6,8-dibromo substitution distinguishes it from analogues like 7a (chlorine-substituted) and the mono-brominated spiro[indoline-naphthalene] derivatives . Bromine’s larger atomic radius and polarizability may enhance π-π stacking or halogen bonding in biological targets.

Synthetic Complexity : The target compound’s synthesis likely requires regioselective bromination and spirocyclization steps, as seen in α-halogenated N-acylhydrazone annulation reactions .

Spectroscopic and Crystallographic Analysis

While crystallographic data for the target compound are unavailable, and highlight the use of X-ray diffraction (via SHELX and ORTEP-III ) to resolve spiro structures. For example:

- Spiro compound 7a (C₃₄H₂₇ClN₃O₄) exhibits a dihedral angle of 87.2° between indoline and diazepine rings, contributing to its rigidity .

- The ethyl 2-amino-spirochromene derivative crystallizes in the monoclinic space group P2₁/c, with intermolecular hydrogen bonds stabilizing its lattice .

The target compound’s bromine atoms may introduce steric hindrance, altering bond angles compared to chlorine-containing analogues.

Biologische Aktivität

2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its spiro configuration linking a chromene moiety to an isoindole unit, contains several functional groups that contribute to its reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C29H23Br2N3O5, with a molecular weight of approximately 653.3 g/mol. The presence of dibromo, hydroxy, and diethylamino groups enhances its chemical reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C29H23Br2N3O5 |

| Molecular Weight | 653.3 g/mol |

| Structural Features | Spiro configuration, multiple functional groups |

Anticancer Properties

Preliminary studies have indicated that 2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one exhibits significant anticancer activity . Similar compounds have demonstrated efficacy against key kinases involved in tumor growth, such as:

- Epidermal Growth Factor Receptor (EGFR)

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

These interactions suggest that the compound may inhibit pathways critical for cancer cell proliferation and survival.

The proposed mechanism involves the inhibition of specific kinases that play pivotal roles in signaling pathways associated with tumor growth. For instance, compounds with similar structural characteristics have been shown to effectively block EGFR and VEGFR signaling, leading to reduced tumor growth in preclinical models.

Case Studies

- In Vitro Studies : A study demonstrated that derivatives of chromone and isoindole exhibited significant cytotoxicity against various cancer cell lines. The specific effects of 2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one are currently under investigation to quantify its efficacy compared to established anticancer agents.

- In Vivo Efficacy : Animal models treated with similar compounds have shown promising results in reducing tumor size and improving survival rates. These findings warrant further exploration into the pharmacodynamics and pharmacokinetics of the target compound.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of 2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro[isoindole-1,9'-xanthene] | Contains nitrophenyl group | Known for fluorescence properties |

| 4-Aminoquinoline Derivatives | Contains amino groups | Exhibits antimalarial activity |

| Coumarin Derivatives | Similar chromene structure | Known for anticoagulant properties |

This comparison highlights the distinctive halogenation and spiro configuration of the target compound, which may confer unique biological activities not observed in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.